Cas no 1341054-03-2 (4-(2,4-dimethoxyphenyl)butan-2-ol)

4-(2,4-dimethoxyphenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(2,4-dimethoxyphenyl)butan-2-ol
- Benzenepropanol, 2,4-dimethoxy-α-methyl-
- AKOS013841348
- CS-0278587
- EN300-1829499
- 1341054-03-2
-
- インチ: 1S/C12H18O3/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-9,13H,4-5H2,1-3H3
- InChIKey: FYIWVCOGSOEENW-UHFFFAOYSA-N
- SMILES: C(C1C=CC(OC)=CC=1OC)CC(O)C
計算された属性
- 精确分子量: 210.125594432g/mol
- 同位素质量: 210.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 38.7Ų
じっけんとくせい
- 密度みつど: 1.045±0.06 g/cm3(Predicted)
- Boiling Point: 327.8±27.0 °C(Predicted)
- 酸度系数(pKa): 15.11±0.20(Predicted)
4-(2,4-dimethoxyphenyl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829499-1.0g |
4-(2,4-dimethoxyphenyl)butan-2-ol |
1341054-03-2 | 1g |
$1070.0 | 2023-06-02 | ||
Enamine | EN300-1829499-0.5g |
4-(2,4-dimethoxyphenyl)butan-2-ol |
1341054-03-2 | 0.5g |
$397.0 | 2023-09-19 | ||
Enamine | EN300-1829499-10.0g |
4-(2,4-dimethoxyphenyl)butan-2-ol |
1341054-03-2 | 10g |
$4606.0 | 2023-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349257-50mg |
4-(2,4-Dimethoxyphenyl)butan-2-ol |
1341054-03-2 | 98% | 50mg |
¥19440.00 | 2024-08-09 | |
Enamine | EN300-1829499-2.5g |
4-(2,4-dimethoxyphenyl)butan-2-ol |
1341054-03-2 | 2.5g |
$810.0 | 2023-09-19 | ||
Enamine | EN300-1829499-0.25g |
4-(2,4-dimethoxyphenyl)butan-2-ol |
1341054-03-2 | 0.25g |
$381.0 | 2023-09-19 | ||
Enamine | EN300-1829499-0.1g |
4-(2,4-dimethoxyphenyl)butan-2-ol |
1341054-03-2 | 0.1g |
$364.0 | 2023-09-19 | ||
Enamine | EN300-1829499-1g |
4-(2,4-dimethoxyphenyl)butan-2-ol |
1341054-03-2 | 1g |
$414.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349257-500mg |
4-(2,4-Dimethoxyphenyl)butan-2-ol |
1341054-03-2 | 98% | 500mg |
¥24026.00 | 2024-08-09 | |
Enamine | EN300-1829499-0.05g |
4-(2,4-dimethoxyphenyl)butan-2-ol |
1341054-03-2 | 0.05g |
$348.0 | 2023-09-19 |
4-(2,4-dimethoxyphenyl)butan-2-ol 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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8. Book reviews
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
4-(2,4-dimethoxyphenyl)butan-2-olに関する追加情報
Comprehensive Overview of 4-(2,4-dimethoxyphenyl)butan-2-ol (CAS No. 1341054-03-2): Properties, Applications, and Industry Insights
4-(2,4-dimethoxyphenyl)butan-2-ol (CAS No. 1341054-03-2) is a specialized organic compound gaining traction in pharmaceutical and fine chemical research. This dimethoxyphenyl derivative features a unique molecular structure combining aromatic and aliphatic functionalities, making it valuable for synthetic applications. With growing interest in bioactive intermediates and flavor/fragrance precursors, this compound has emerged as a subject of study in advanced organic synthesis.
The compound's dual methoxy groups at the 2- and 4-positions of the phenyl ring contribute to its electron-donating properties, while the butan-2-ol moiety offers flexibility for further chemical modifications. Researchers are particularly interested in its potential as a chiral building block for asymmetric synthesis, aligning with current trends in green chemistry and atom-efficient reactions. Recent literature suggests applications in developing non-linear optical materials and pharmaceutical intermediates for CNS-targeting compounds.
From a commercial perspective, 4-(2,4-dimethoxyphenyl)butan-2-ol serves as a key intermediate in fragrance formulations, where its aromatic-aliphatic balance contributes to long-lasting scent profiles. The cosmetic industry values such compounds for their potential in sustainable fragrance development, responding to consumer demand for clean-label ingredients. Analytical studies using HPLC-MS and NMR spectroscopy confirm its stability under various conditions, supporting its utility in multiple applications.
Manufacturing processes for CAS 1341054-03-2 typically involve Grignard reactions or reductive amination pathways, with recent innovations focusing on catalytic asymmetric synthesis to improve yield and enantioselectivity. These advancements address the pharmaceutical industry's need for high-purity intermediates while meeting regulatory compliance standards. Storage recommendations include protection from light and moisture, with optimal stability observed at temperatures below -20°C for long-term preservation.
The global market for functionalized phenyl compounds like 4-(2,4-dimethoxyphenyl)butan-2-ol is projected to grow at 6.2% CAGR through 2030, driven by demand from specialty chemicals and advanced material sectors. Patent analysis reveals increasing IP activity around derivatives of this compound, particularly for electronic materials and controlled-release formulations. Researchers are exploring its potential in metal-organic frameworks (MOFs) and supramolecular chemistry applications.
Quality control protocols for 1341054-03-2 emphasize chromatographic purity assessment (typically >98% by HPLC) and rigorous residual solvent analysis. The compound's logP value of 1.82 suggests favorable membrane permeability, explaining its utility in drug discovery programs. Recent studies investigate its structure-activity relationships in modulating biological targets, though detailed pharmacological data remains proprietary among innovator companies.
Environmental and safety assessments indicate that 4-(2,4-dimethoxyphenyl)butan-2-ol demonstrates favorable biodegradability profiles under OECD test conditions. This aligns with industry shifts toward sustainable chemistry and green manufacturing practices. Transportation regulations classify it as non-hazardous for most shipping methods, facilitating global supply chain logistics for research and industrial users.
Emerging applications include its use as a ligand precursor in transition metal catalysis and as a template molecule for molecular imprinting technologies. The compound's structural versatility allows derivatization at multiple sites, enabling creation of diverse chemical libraries for high-throughput screening. These characteristics position it as valuable for medicinal chemistry and material science innovation pipelines.
Technical literature emphasizes the importance of stereochemical control during synthesis of 4-(2,4-dimethoxyphenyl)butan-2-ol, particularly for pharmaceutical applications requiring single enantiomers. Advanced chiral separation techniques like SFC (supercritical fluid chromatography) have been successfully applied to resolve racemic mixtures. These methodologies support the compound's growing role in precision chemical synthesis.
Future research directions for CAS 1341054-03-2 include exploration of its photophysical properties for organic electronics and investigation of its metabolic pathways in biological systems. The compound's balanced lipophilicity-hydrophilicity profile makes it particularly interesting for prodrug development strategies. Ongoing process optimization aims to reduce synthetic steps while maintaining regioselective control over functionalization.
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